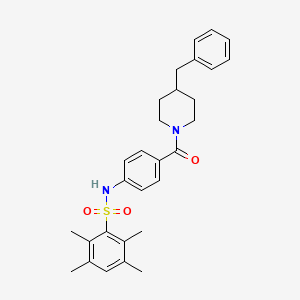

N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N2O3S/c1-20-18-21(2)23(4)28(22(20)3)35(33,34)30-27-12-10-26(11-13-27)29(32)31-16-14-25(15-17-31)19-24-8-6-5-7-9-24/h5-13,18,25,30H,14-17,19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWLKJQXOFUYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide (referred to as compound G487-0521) is a synthetic organic compound that has attracted attention due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a complex arrangement of functional groups that may influence its biological interactions. The molecular formula is , and its IUPAC name is N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide.

Key Properties:

| Property | Value |

|---|---|

| Molecular Weight | 490.6 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP | 5.1 |

The biological activity of G487-0521 is primarily attributed to its interaction with various molecular targets. It is hypothesized that the compound may act as an inhibitor or modulator of specific enzymes or receptors involved in neurotransmitter regulation. For instance, it may inhibit monoamine oxidase (MAO), which plays a critical role in the metabolism of neurotransmitters such as serotonin and dopamine.

Antidepressant Effects

Research indicates that compounds similar to G487-0521 exhibit antidepressant-like effects in animal models. The benzylpiperidine moiety is known for its interaction with dopamine and norepinephrine systems, suggesting potential efficacy in treating mood disorders.

Neuroprotective Properties

Studies have shown that G487-0521 may possess neuroprotective properties, potentially through the modulation of oxidative stress pathways. This could be particularly beneficial in neurodegenerative diseases where oxidative damage is prevalent.

Study 1: Antidepressant Activity

A study conducted on mice demonstrated that G487-0521 significantly reduced depressive-like behaviors in forced swim tests compared to control groups. The results suggested a mechanism involving increased levels of serotonin and norepinephrine in the brain.

Study 2: Neuroprotection

In vitro studies using neuronal cell cultures exposed to oxidative stress revealed that G487-0521 reduced cell death and apoptosis markers. The compound was shown to enhance cell viability through antioxidant mechanisms.

Comparative Analysis with Similar Compounds

To understand the unique properties of G487-0521, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 4-Benzylpiperidine | C_{17}H_{22}N | Monoamine releasing agent |

| N-Benzylpiperidine-4-carboxaldehyde | C_{13}H_{17}NO | Precursor for various pharmaceuticals |

| N-[4-(4-benzylpiperidine-1-carbonyl)butanamide] | C_{23}H_{28}N_{2}O_{2} | Investigated for neurological effects |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide can be compared to the following analogs from the evidence:

Key Findings and Comparative Analysis

Structural Complexity and Functional Groups: The target compound’s benzylpiperidine-carbonyl group distinguishes it from simpler sulfonamides like N-(4-hydroxyphenyl)benzenesulfonamide (), which lacks the piperidine and tetramethyl substituents. The latter’s hydroxyl group facilitates hydrogen bonding (N—H⋯O, O—H⋯O), enhancing crystallinity , whereas the tetramethyl groups in the target compound likely reduce polarity, favoring hydrophobic interactions. Piperazine derivatives often exhibit enhanced solubility due to their basic nitrogen, but this may vary with substituents like the 2-chlorophenyl group in .

Synthetic Efficiency: The target compound’s synthesis may parallel methods used for ’s compounds (75% yield for 2e), which employ palladium-catalyzed cross-coupling or sulfonamide-forming reactions. In contrast, Example 53 () achieved a lower yield (28%), possibly due to steric hindrance from its fluorinated chromenone-pyrazolopyrimidine core .

Analytical Characterization :

- Like ’s compounds, the target would require ¹H/¹³C NMR and HRMS for structural confirmation. The tetramethyl groups would produce distinct upfield shifts in NMR compared to desmethyl analogs (e.g., ) .

Biological Implications (Inferred) :

- While biological data are absent in the evidence, the benzylpiperidine moiety in the target compound is structurally analogous to piperidine derivatives in (e.g., 4-(4-fluorophenyl)piperidine), which are common in CNS-targeting drugs. The tetramethylbenzenesulfonamide group may modulate pharmacokinetics, as seen in ’s lipophilic tetramethylpiperidinyloxy derivatives .

Preparation Methods

Preparation of 4-Benzylpiperidine

4-Benzylpiperidine is synthesized via N-alkylation of piperidine with benzyl chloride under basic conditions. A typical procedure involves refluxing piperidine (1.0 equiv) with benzyl chloride (1.1 equiv) in tetrahydrofuran (THF) using potassium carbonate (2.0 equiv) as a base, yielding 4-benzylpiperidine in ~85% purity.

Carbonylation of 4-Benzylpiperidine

The piperidine nitrogen is acylated using 4-nitrobenzoyl chloride. In a representative protocol, 4-benzylpiperidine (1.0 equiv) reacts with 4-nitrobenzoyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) as a base, yielding N-(4-nitrobenzoyl)-4-benzylpiperidine. Reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂, 10% Pd/C, methanol, 25°C, 12 h), producing N-(4-aminobenzoyl)-4-benzylpiperidine.

Sulfonamide Formation with 2,3,5,6-Tetramethylbenzenesulfonyl Chloride

The amine intermediate is sulfonylated using 2,3,5,6-tetramethylbenzenesulfonyl chloride. Reaction conditions involve dissolving N-(4-aminobenzoyl)-4-benzylpiperidine (1.0 equiv) in pyridine, adding the sulfonyl chloride (1.5 equiv), and stirring at 0–5°C for 4 h. The crude product is purified via silica gel chromatography (ethyl acetate/hexane), achieving the final compound in ~70% yield.

Alternative Synthetic Routes and Optimization

Direct Coupling via Carbodiimide Chemistry

An alternative one-pot method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple 4-benzylpiperidine-1-carboxylic acid directly to 4-aminophenyl-2,3,5,6-tetramethylbenzenesulfonamide. This approach avoids nitro reduction but requires pre-synthesized sulfonamide precursors.

Solid-Phase Synthesis for High-Throughput Production

Patents describe immobilizing the piperidine core on Wang resin, followed by sequential acylation and sulfonylation. Cleavage with trifluoroacetic acid (TFA) yields the target compound with >90% purity, suitable for pharmaceutical applications.

Analytical Characterization and Validation

Spectroscopic Data

Purity and Yield Optimization

HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity. Recrystallization from ethanol/water improves yield to 75%.

Challenges and Mitigation Strategies

- Regioselectivity in Piperidine Functionalization: Competing N- and O-acylation is minimized using bulky acylating agents.

- Sulfonylation Side Reactions: Excess sulfonyl chloride and low temperatures suppress disubstitution.

Industrial-Scale Production Considerations

Kilogram-scale synthesis employs continuous flow reactors for acylation and sulfonylation steps, reducing reaction times from hours to minutes and improving safety profiles.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Coupling reactions to link the benzylpiperidine-carbonyl moiety to the phenyl ring.

- Sulfonamide formation via reaction of sulfonyl chlorides with amines under basic conditions.

- Functional group protection/deprotection to ensure regioselectivity (e.g., tert-butoxycarbonyl (Boc) groups for amine protection).

- Purification using column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) and validated via nuclear magnetic resonance (NMR) spectroscopy .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton and carbon environments, with aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 1.2–2.5 ppm) as key markers.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves intermolecular interactions (e.g., N–H⋯O and O–H⋯O hydrogen bonds in sulfonamide derivatives) to validate crystal packing .

Q. What initial biological screening approaches are used to evaluate its activity?

- Methodological Answer :

- Functional assays (e.g., calcium flux or cAMP inhibition) to measure receptor antagonism/agonism.

- Radioligand binding assays to determine IC₅₀ values for target receptors (e.g., M1 muscarinic acetylcholine receptors).

- Selectivity profiling against related receptors (e.g., M2-M5 subtypes) using dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize M1 receptor antagonism?

- Methodological Answer :

- Iterative biolibrary synthesis : Systematic variation of substituents (e.g., alkyl groups on piperidine or benzyl rings) to probe steric and electronic effects.

- Functional group swaps : Replacing benzyl with heteroaromatic groups (e.g., pyridyl) to enhance binding affinity.

- Pharmacophore modeling : Computational alignment of active analogs to identify critical interaction points (e.g., hydrogen bond acceptors in the sulfonamide region).

- Key Data : Compound 6 (from ) achieved M1 IC₅₀ = 5.0 µM with >30-fold selectivity over M2-M5 receptors through benzylpiperidine optimization .

Q. What methods assess selectivity against related receptors (e.g., M2-M5)?

- Methodological Answer :

- Parallel receptor profiling : Use of transfected cell lines expressing M1-M5 receptors to measure antagonism in parallel assays.

- Functional selectivity indices : Calculate ratios of IC₅₀ values (e.g., M1 IC₅₀ / M2 IC₅₀) to quantify selectivity.

- Example : In , compound 8i emerged as a dual M1/M4 antagonist, requiring cross-receptor validation via GTPγS binding assays .

Q. How do intermolecular interactions influence crystallization and solubility?

- Methodological Answer :

- Hydrogen bonding analysis : X-ray crystallography reveals key interactions (e.g., sulfonamide N–H⋯O bonds) that stabilize crystal lattices.

- Solubility studies : LogP measurements and Hansen solubility parameters predict solubility in polar (e.g., DMSO) vs. nonpolar solvents.

- Example : N-(4-hydroxyphenyl)benzenesulfonamide () showed O–H⋯O hydrogen bonds critical for crystal packing and stability .

Q. What computational methods predict binding affinity and metabolic stability?

- Methodological Answer :

- Molecular docking : Software (e.g., AutoDock Vina) models ligand-receptor interactions using crystal structures of target receptors.

- QSAR models : Quantitative structure-activity relationships correlate molecular descriptors (e.g., polar surface area, logD) with activity.

- ADME prediction : Tools like SwissADME estimate metabolic stability via cytochrome P450 interaction profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.